2-(6-Ethylbenzofuran-3-yl)acetamide
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Overview
Description
2-(6-Ethylbenzofuran-3-yl)acetamide is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the benzofuran ring in the structure of this compound contributes to its potential as a bioactive molecule with various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-(6-Ethylbenzofuran-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 6-ethylbenzofuran-3-carboxylic acid with an appropriate amine under specific reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(6-Ethylbenzofuran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.
Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and dimethylformamide (DMF), as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions include halogenated derivatives, oxidized products, and condensation adducts.
Scientific Research Applications
2-(6-Ethylbenzofuran-3-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(6-Ethylbenzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial proliferation, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
2-(6-Ethylbenzofuran-3-yl)acetamide can be compared with other benzofuran derivatives and similar compounds, such as:
Benzothiazole derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry for the development of new therapeutic agents.
Indole derivatives: Indole compounds share structural similarities with benzofurans and are known for their wide range of biological activities, including antiviral and anticancer properties.
Phenoxy acetamide derivatives: These compounds are studied for their pharmacological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(6-ethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C12H13NO2/c1-2-8-3-4-10-9(6-12(13)14)7-15-11(10)5-8/h3-5,7H,2,6H2,1H3,(H2,13,14) |
InChI Key |
MOVRFDJYCLUBFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CO2)CC(=O)N |
Origin of Product |
United States |
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